molecular formula C19H19ClN4O2S B305573 N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer B305573
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: UGYWEQQCXXTERU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition can lead to changes in cellular pH, decreased tumor growth, and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have biochemical and physiological effects in cancer cells. It can lead to changes in cellular pH, decreased tumor growth, and increased sensitivity to chemotherapy. However, further research is needed to fully understand the effects of this compound on other biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its ability to inhibit specific enzymes and its potential applications in cancer research. However, limitations include the need for further research to fully understand its effects on other biological systems and the potential for toxicity.

Zukünftige Richtungen

For research on N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include investigating its potential applications in other areas of medical research, such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand the effects of this compound on other biological systems and to develop more efficient synthesis methods.

Synthesemethoden

The synthesis of N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2-chloroacetamide with 4-methoxybenzyl azide in the presence of copper sulfate and sodium ascorbate. The resulting intermediate is then reacted with 4-methyl-5-mercapto-1,2,4-triazole to produce the final product.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in medical research due to its ability to inhibit the activity of certain enzymes. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.

Eigenschaften

Produktname

N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molekularformel

C19H19ClN4O2S

Molekulargewicht

402.9 g/mol

IUPAC-Name

N-(2-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-24-17(11-13-7-9-14(26-2)10-8-13)22-23-19(24)27-12-18(25)21-16-6-4-3-5-15(16)20/h3-10H,11-12H2,1-2H3,(H,21,25)

InChI-Schlüssel

UGYWEQQCXXTERU-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CC3=CC=C(C=C3)OC

Kanonische SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.